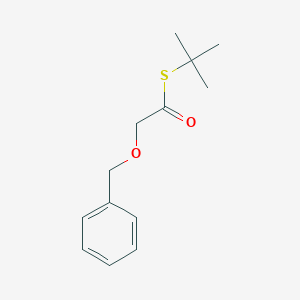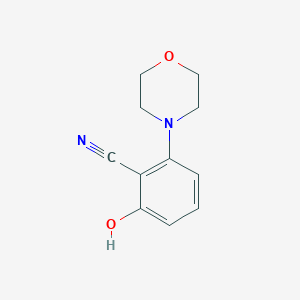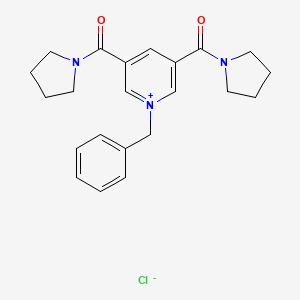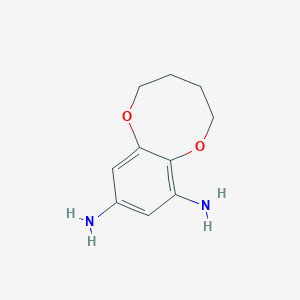
Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate is an organic compound with a complex structure that includes an ethyl ester, a hydroxybutyl group, and an iodotridec-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate typically involves multiple steps, including the formation of the ester bond, the introduction of the hydroxybutyl group, and the iodination of the tridec-2-enoate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butanone, while reduction of the ester group can produce ethyl alcohol.
Applications De Recherche Scientifique
Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxybutyl group may interact with enzymes, while the iodine atom can participate in halogen bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(1-hydroxybutyl)-3-chlorotridec-2-enoate
- Ethyl 2-(1-hydroxybutyl)-3-bromotridec-2-enoate
- Ethyl 2-(1-hydroxybutyl)-3-fluorotridec-2-enoate
Uniqueness
Ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher polarizability can lead to stronger halogen bonding and different biological activities.
Propriétés
Numéro CAS |
136616-80-3 |
|---|---|
Formule moléculaire |
C19H35IO3 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
ethyl 2-(1-hydroxybutyl)-3-iodotridec-2-enoate |
InChI |
InChI=1S/C19H35IO3/c1-4-7-8-9-10-11-12-13-15-16(20)18(17(21)14-5-2)19(22)23-6-3/h17,21H,4-15H2,1-3H3 |
Clé InChI |
VIGOUBQSKYHBSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=C(C(CCC)O)C(=O)OCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)

![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)

![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)

![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)





